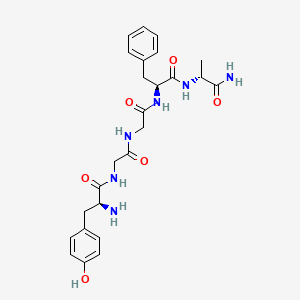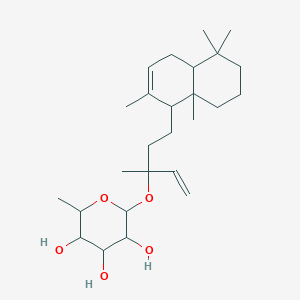
Labdane diterpene, alpha-L-deoxyidopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Labdane diterpene, alpha-L-deoxyidopyranose, is a natural bicyclic diterpeneThese compounds were originally obtained from labdanum, a resin derived from the gum rockrose . Labdane diterpenes exhibit a variety of biological activities, including antibacterial, antifungal, antiprotozoal, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: Labdane diterpenes can be synthesized through various methods. One common approach involves the use of diterpene synthases, which catalyze the cyclization of geranylgeranyl diphosphate to form labdane-related diterpenoids . Another method involves the isolation of labdane diterpenes from natural sources such as the seeds of Aframomum zambesiacum .
Industrial Production Methods: Industrial production of labdane diterpenes often involves the extraction and purification of these compounds from plant sources. For example, labdane diterpenes can be extracted from the genus Alpinia, which is known for its medicinal applications . The extraction process typically involves the use of organic solvents followed by chromatographic techniques to isolate the desired compounds .
化学反应分析
Types of Reactions: Labdane diterpenes undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the alpha-amination of labdane-type diterpenes can be achieved using organocatalysis . Additionally, labdane diterpenes can undergo oxidation, decarboxylation, and methylation reactions catalyzed by cytochrome P450 enzymes .
Common Reagents and Conditions: Common reagents used in the chemical reactions of labdane diterpenes include dibenzylazodicarboxylate, proline, and cytochrome P450 enzymes . Reaction conditions often involve the use of organic solvents such as dichloromethane and specific catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the chemical reactions of labdane diterpenes include hydrazino alcohols, oxidized derivatives, and methylated compounds . These products often exhibit enhanced biological activities compared to the parent compounds .
科学研究应用
Labdane diterpenes have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of complex natural products . In biology, labdane diterpenes are studied for their antibacterial, antifungal, and anti-inflammatory properties . In medicine, these compounds are investigated for their potential as anticancer agents . Additionally, labdane diterpenes are used in the industry for their bioactive properties, such as their ability to deter mosquitoes and insects .
作用机制
The mechanism of action of labdane diterpenes involves their interaction with various molecular targets and pathways. For example, labdane diterpenes can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . They also exhibit anti-inflammatory effects by modulating the activity of inflammatory mediators . The specific molecular targets and pathways involved in these effects vary depending on the structure of the labdane diterpene and the biological context .
相似化合物的比较
Labdane diterpenes can be compared with other similar compounds such as norlabdane diterpenes and bis-labdanic diterpenes . These compounds share structural similarities with labdane diterpenes but differ in their biological activities and chemical properties. For instance, norlabdane diterpenes have been shown to possess cytotoxic activities against various cancer cell lines . Bis-labdanic diterpenes, on the other hand, exhibit unique structural features that contribute to their distinct biological activities .
Similar Compounds
- Norlabdane diterpenes
- Bis-labdanic diterpenes
- Abietane diterpenes
- Clerodane diterpenes
Labdane diterpenes are unique in their structural diversity and wide range of biological activities, making them valuable compounds for scientific research and industrial applications.
属性
CAS 编号 |
73466-02-1 |
|---|---|
分子式 |
C26H44O5 |
分子量 |
436.6 g/mol |
IUPAC 名称 |
2-[5-(2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)-3-methylpent-1-en-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O5/c1-8-25(6,31-23-22(29)21(28)20(27)17(3)30-23)15-12-18-16(2)10-11-19-24(4,5)13-9-14-26(18,19)7/h8,10,17-23,27-29H,1,9,11-15H2,2-7H3 |
InChI 键 |
SHBMAOBNYQEHHP-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC(C)(CCC2C(=CCC3C2(CCCC3(C)C)C)C)C=C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


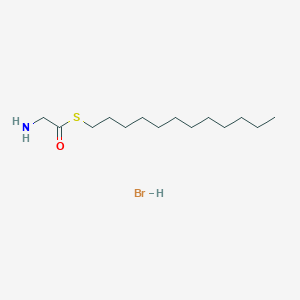
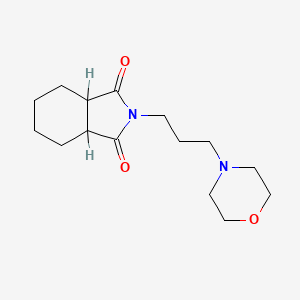
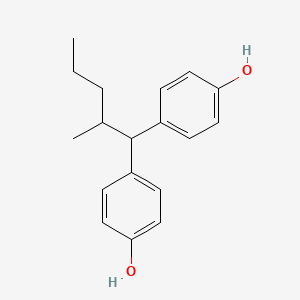
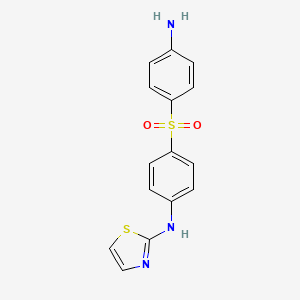
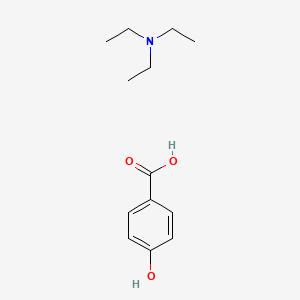
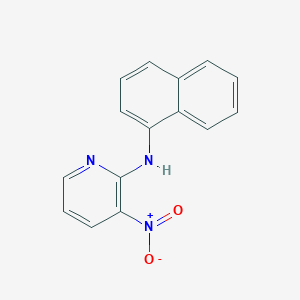

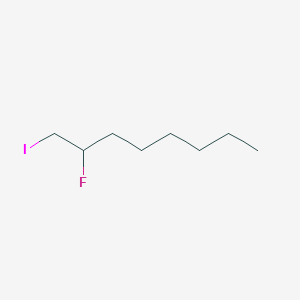
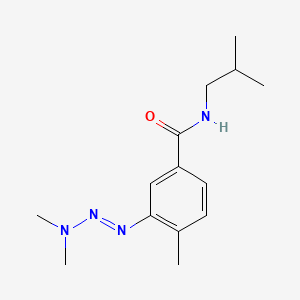


![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
